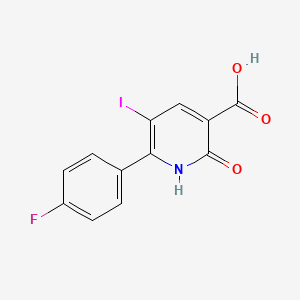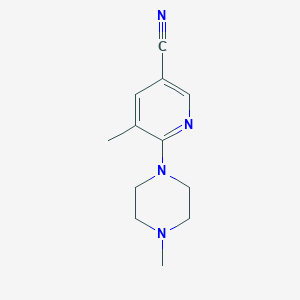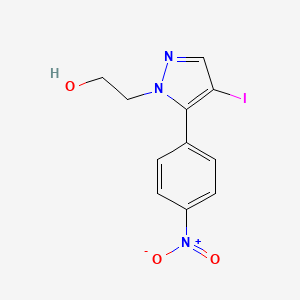
2-(4-Iodo-5-(4-nitrophenyl)-1H-pyrazol-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Iodo-5-(4-nitrophenyl)-1H-pyrazol-1-yl)ethanol is a complex organic compound that features a pyrazole ring substituted with iodine and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodo-5-(4-nitrophenyl)-1H-pyrazol-1-yl)ethanol typically involves multiple steps. One common method starts with the preparation of 4-iodo-5-(4-nitrophenyl)-1H-pyrazole, which is then reacted with ethylene oxide to introduce the ethanol group. The reaction conditions often require the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Iodo-5-(4-nitrophenyl)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other groups through palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Palladium acetate and a suitable ligand in a polar solvent like DMF.
Major Products Formed
Oxidation: 2-(4-Iodo-5-(4-nitrophenyl)-1H-pyrazol-1-yl)acetic acid.
Reduction: 2-(4-Iodo-5-(4-aminophenyl)-1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-(4-Iodo-5-(4-nitrophenyl)-1H-pyrazol-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Iodo-5-(4-nitrophenyl)-1H-pyrazol-1-yl)ethanol is not fully understood, but it is believed to interact with specific molecular targets through its nitrophenyl and pyrazole moieties. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. For example, the nitrophenyl group may participate in redox reactions, while the pyrazole ring can interact with enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
4-Iodo-5-methoxy-2-nitrophenylpyrazole: Similar structure but with a methoxy group instead of an ethanol group.
4-Iodo-5-(4-aminophenyl)-1H-pyrazol-1-yl)ethanol: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-(4-Iodo-5-(4-nitrophenyl)-1H-pyrazol-1-yl)ethanol is unique due to the combination of its nitrophenyl and ethanol groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Propiedades
Fórmula molecular |
C11H10IN3O3 |
|---|---|
Peso molecular |
359.12 g/mol |
Nombre IUPAC |
2-[4-iodo-5-(4-nitrophenyl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H10IN3O3/c12-10-7-13-14(5-6-16)11(10)8-1-3-9(4-2-8)15(17)18/h1-4,7,16H,5-6H2 |
Clave InChI |
DCQLKOPYACXIAS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(C=NN2CCO)I)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


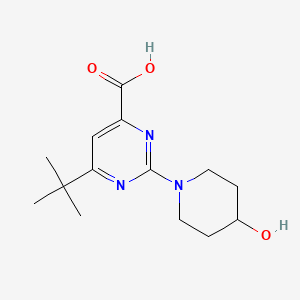
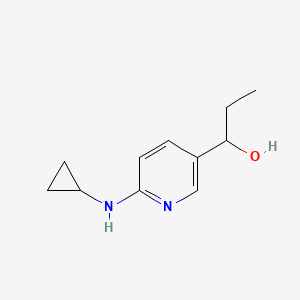
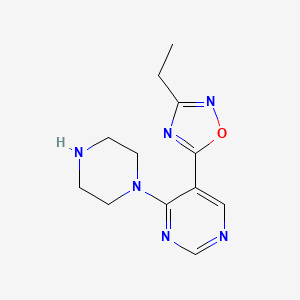
![3-Bromo-1-iodoimidazo[1,5-A]pyrazin-8-amine](/img/structure/B15057096.png)
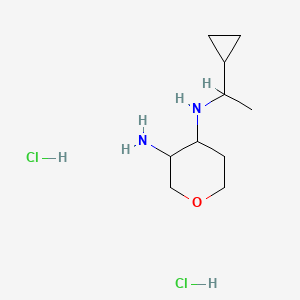
![4-Chloro-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B15057117.png)
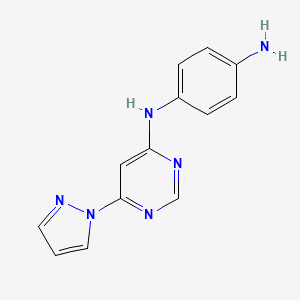
![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-methylpropanamide](/img/structure/B15057124.png)
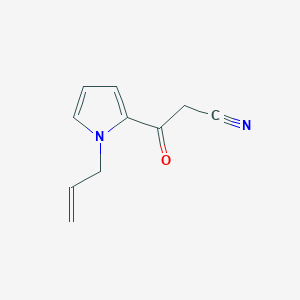
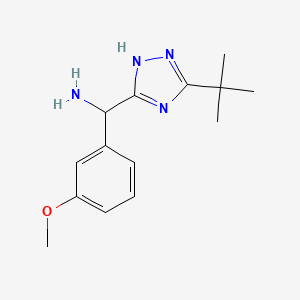
![7-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B15057138.png)

